Quazinone

Descripción general

Descripción

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . It was developed and marketed in the 1980s for the treatment of heart disease . It acts as a selective PDE3 inhibitor .

Synthesis Analysis

Quinazoline derivatives, which include Quazinone, have been synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . The products were obtained using this efficient catalyst with high efficiency in short time and solvent-free conditions .

Molecular Structure Analysis

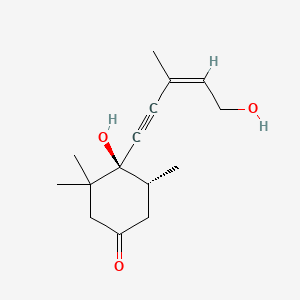

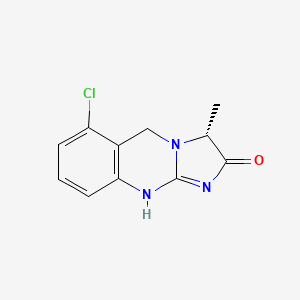

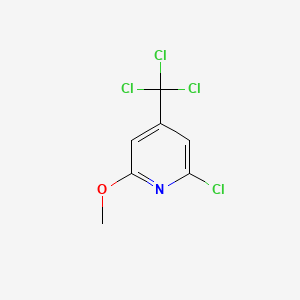

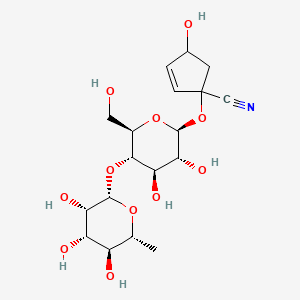

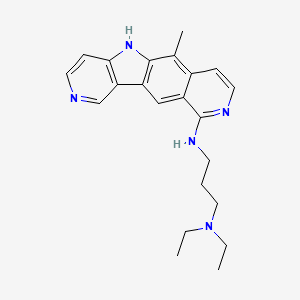

The molecular formula of Quazinone is C11H10ClN3O . The InChI is InChI=1S/C11H10ClN3O/c1-6-10 (16)14-11-13-9-4-2-3-8 (12)7 (9)5-15 (6)11/h2-4,6H,5H2,1H3, (H,13,14,16)/t6-/m1/s1 .

Chemical Reactions Analysis

Quinones, which include Quazinone, participate in diverse electron transfer and proton-coupled electron transfer processes in chemistry and biology . They act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Physical And Chemical Properties Analysis

Quazinone has a molecular weight of 235.67 g/mol . Its structure includes an ortho or a para substituted dione conjugated either to an aromatic nucleus .

Aplicaciones Científicas De Investigación

Nanoparticle Delivery in Cancer Therapy

Quazinone has been explored in the context of cancer therapy, particularly in enhancing the delivery and efficacy of anticancer drugs. A notable study highlights the use of nanoparticles for the efficient delivery of quercetin, a natural polyphenol, in cancer cells. The study discusses the improved anticancer effects and therapeutic efficiency of quercetin when incorporated into nano-delivery systems, such as nanoliposomes and micelles. This approach addresses the limitations of quercetin's poor stability and bioavailability, suggesting a potential role for Quazinone in similar nanotechnology-based drug delivery systems for cancer treatment (Homayoonfal, Aminianfar, Asemi, & Yousefi, 2023).

Interaction with Metal Ions and Structural Modification

Another aspect of Quazinone's application in scientific research is its interaction with metal ions, leading to structural modifications. A study on quercetin, which shares structural similarities with Quazinone, investigated its interaction with metals like Zn(II), Cu(II), and Ag(I). The findings revealed the formation of complexes and oxidation of the molecule, indicating potential applications in areas such as metal chelation and oxidation processes. Such interactions are crucial in understanding the biochemical pathways and potential therapeutic uses of compounds like Quazinone (Jurašeková et al., 2009).

Cyclic Nucleotide Phosphodiesterase in Smooth Muscle

Research on Quazinone's role in the relaxation of smooth muscle tissues has been documented. A study focused on cyclic nucleotide phosphodiesterase (PDE) in human cavernous smooth muscle, relevant to the treatment of erectile dysfunction. Quazinone, as a selective PDE III inhibitor, showed potency in promoting relaxation of these muscles. This research highlights Quazinone's potential as a selective PDE inhibitor, opening avenues for its application in treating conditions related to smooth muscle function (Taher et al., 2005).

Mecanismo De Acción

Target of Action

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . Its primary target is Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers within cellular signaling .

Mode of Action

Quazinone acts as a selective inhibitor of PDE3 . By inhibiting PDE3, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels. This increase amplifies the signals transmitted by these secondary messengers, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 by Quazinone affects several biochemical pathways. The increased levels of cAMP and cGMP can activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively. These kinases can phosphorylate a wide range of target proteins, leading to changes in cellular functions such as cell division, secretion, and ion channel conductivity .

Pharmacokinetics

It’s known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism

Result of Action

The inhibition of PDE3 by Quazinone leads to an increase in the levels of cAMP and cGMP. This can result in the relaxation of precontracted isolated human cavernous smooth muscle and an increase in myocardial contractile force . It also has the potential to inhibit DNA synthesis induced by the PDGF isoform PDGF-BB in bovine coronary artery smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quazinone. For instance, DNA methylation, a process influenced by environmental factors, can shape gene expression and subsequent health outcomes . .

Direcciones Futuras

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of Quazinone and related compounds in the future .

Propiedades

IUPAC Name |

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045795 | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quazinone | |

CAS RN |

70018-51-8 | |

| Record name | Quazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Quazinone?

A: Quazinone acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Quazinone prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does Quazinone impact vascular smooth muscle cells?

A: Research suggests that Quazinone can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to Quazinone's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and Quazinone results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does Quazinone have any synergistic effects with other compounds?

A: Yes, studies show that Quazinone can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, Quazinone enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, Quazinone can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by Quazinone, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of Quazinone on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of Quazinone in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

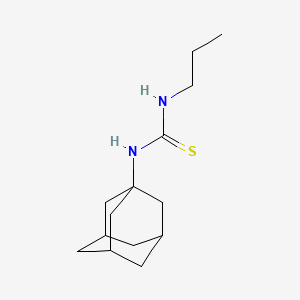

![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)

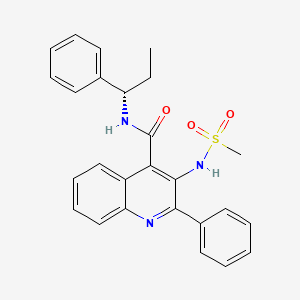

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)